1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
Description
Properties
IUPAC Name |
1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-16-4-2-3-5-17(16)24-14-18(23)22-12-10-20(11-13-22)8-9-21-7-6-19-15-21/h2-7,15H,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHNNPQGRSVJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, followed by the formation of the piperazine intermediate. The final step involves the coupling of the piperazine intermediate with the o-tolyloxy ethanone derivative under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has shown potential in several pharmacological areas, primarily due to its ability to interact with biological targets.
Anti-inflammatory Activity
Research indicates that compounds containing imidazole and piperazine structures can exhibit significant anti-inflammatory properties. For instance, derivatives similar to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Example A | 5.01 | COX-II |
| Example B | 6.5 | COX-II |
These studies suggest that modifications to the structure can enhance selectivity and potency against COX-II, making them suitable candidates for developing new anti-inflammatory drugs .
Anticancer Potential
The imidazole ring's presence is often associated with anticancer activity. Compounds similar to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
A study demonstrated that modifications in the piperazine and imidazole moieties could lead to enhanced cytotoxicity against cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | A549 (lung cancer) | 12.5 |
| Compound Y | MCF7 (breast cancer) | 8.3 |
These findings highlight the potential of this compound in anticancer drug development .
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Research has indicated that certain derivatives can inhibit bacterial growth effectively, particularly against drug-resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
This antimicrobial activity is crucial in addressing the growing concern of antibiotic resistance .
Synthesis and Mechanism of Action
The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step reactions that optimize yield while adhering to green chemistry principles.
The mechanism of action is believed to involve binding to specific receptors or enzymes, modulating signaling pathways essential for inflammation and cancer progression. Detailed pharmacological studies are necessary to elucidate these interactions further.
Case Studies
Several case studies have documented the efficacy of compounds related to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone:
Case Study 1: Anti-inflammatory Efficacy
A study published in ACS Omega demonstrated that a derivative exhibited significant COX-II inhibition with minimal ulcerogenic effects, suggesting a favorable safety profile for long-term use .
Case Study 2: Anticancer Activity
Research conducted on a series of imidazole-piperazine derivatives revealed potent anticancer activity against various cell lines, with one compound showing an IC50 value lower than that of established chemotherapeutics .
Mechanism of Action
The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The piperazine ring may interact with neurotransmitter receptors, potentially modulating their function. The o-tolyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core features with several classes of bioactive molecules:
Pharmacological and Physicochemical Properties
- Antifungal Activity : Sertaconazole derivatives () exhibit potent activity against Candida spp. and dermatophytes, attributed to imidazole-mediated cytochrome P450 inhibition. The target compound’s o-tolyloxy group may reduce potency compared to sertaconazole’s dichlorophenyl group due to decreased electron-withdrawing effects .
- Enzyme Inhibition: Piperazine-linked imidazole derivatives (e.g., cortisol synthesis inhibitors in ) show sub-nanomolar affinity for target enzymes. The ethyl-piperazine spacer in the target compound may improve conformational flexibility for receptor binding .
Biological Activity
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features an imidazole ring, a piperazine moiety, and an o-tolyloxy group, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 284.35 g/mol.
Antimicrobial Activity
Research indicates that compounds containing imidazole and piperazine structures exhibit notable antimicrobial properties. A study evaluating various derivatives found that modifications in the side chains significantly influenced their efficacy against bacterial strains. For instance, derivatives similar to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone showed promising results against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone | S. aureus | 8 µg/mL |
Antitumor Activity
The antitumor properties of imidazole derivatives have been well-documented. A recent study demonstrated that 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone displayed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis via the mitochondrial pathway .
Case Study:
In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50 values of 12 µM and 15 µM, respectively, indicating significant cytotoxicity compared to standard chemotherapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The piperazine component may facilitate interaction with neurotransmitter receptors, influencing cellular signaling pathways.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can trigger apoptotic pathways in cancer cells.
Toxicity and Safety Profile
While the compound shows promising biological activities, safety assessments indicate potential toxicity at higher concentrations. It is classified as a skin irritant and requires careful handling . Long-term studies are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the molecular structure of this compound, and how should key spectral signals be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imidazole, piperazine, and o-tolyloxy moieties. For example, the imidazole proton signals typically appear as singlets in the range of δ 7.0–7.5 ppm, while the piperazine ring protons show splitting patterns due to coupling . Mass spectrometry (HRMS) validates the molecular formula, and Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching near 1680 cm⁻¹. Discrepancies in spectral data (e.g., unexpected splitting) may indicate conformational isomers or impurities, necessitating additional purification steps like preparative HPLC .
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Coupling of o-tolyloxy acetic acid with piperazine derivatives using carbodiimide-based coupling agents.
Introduction of the imidazole-ethyl group via nucleophilic substitution or reductive amination .
Optimization strategies include:
- Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For instance, using acetonitrile as a solvent may enhance nucleophilic substitution efficiency .
- Purification : Column chromatography with gradient elution (e.g., dichloromethane/methanol) improves purity, while recrystallization from ethanol/water mixtures enhances crystalline stability .
Advanced Research Questions
Q. How can non-covalent interactions (e.g., hydrogen bonding, π-π stacking) influence the compound’s reactivity or supramolecular assembly in catalytic systems?
- Methodological Answer : Computational modeling (DFT or MD simulations) can predict intermolecular interactions, such as hydrogen bonding between the imidazole nitrogen and water molecules, which may affect solubility or stability . Experimentally, X-ray crystallography reveals packing motifs, while UV-Vis titration assays quantify binding constants with biological targets (e.g., enzymes). For catalytic applications, modifying the o-tolyloxy group’s steric bulk could alter π-π interactions with substrates .
Q. How should researchers design experiments to resolve contradictions between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer :
- In vitro-in vivo correlation (IVIVC) : Use standardized assays (e.g., MIC tests for antimicrobial activity ) and compare results with in vivo models (e.g., plant pathogen challenge assays ).
- Metabolic Stability Tests : LC-MS/MS analysis of plasma samples from in vivo studies identifies metabolites that may reduce efficacy.
- Dosage Optimization : Apply response surface methodology (RSM) to balance bioavailability and toxicity .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when minor structural modifications lead to significant changes in pharmacological activity?
- Methodological Answer :
- Fragment-Based Drug Design (FBDD) : Systematically replace or modify functional groups (e.g., substituting o-tolyloxy with p-fluorophenyl) and assess activity changes via high-throughput screening .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map electrostatic and steric fields influencing bioactivity .
- Crystallographic Studies : Resolve ligand-protein co-crystal structures to identify binding site interactions (e.g., imidazole coordination to metal ions in enzymes) .
Data Contradiction Analysis
Q. How can researchers address discrepancies between theoretical predictions (e.g., computational docking) and experimental binding affinity data?
- Methodological Answer :
- Force Field Calibration : Re-optimize docking parameters (e.g., solvation models) using experimental IC₅₀ values as benchmarks.
- Binding Kinetics : Surface Plasmon Resonance (SPR) assays provide real-time ka/kd rates, which may explain deviations from static docking scores .
- Synchrotron Radiation Studies : High-resolution X-ray diffraction detects subtle conformational changes in the target protein upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
